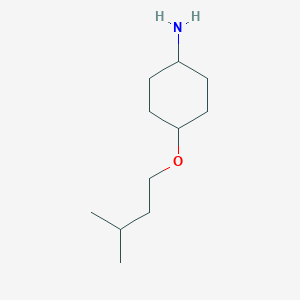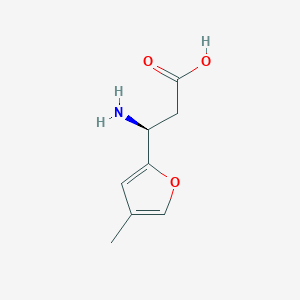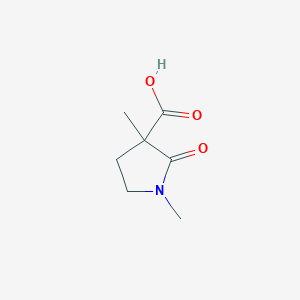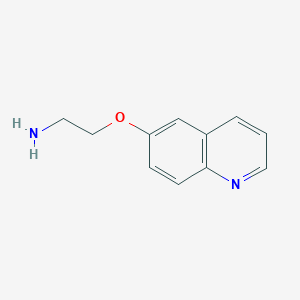![molecular formula C9H7N3O4 B13216583 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13216583.png)
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be achieved through several methods. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective, yielding the target compound in good yields. . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitroalkenes, N,N-dimethylglyoxylamide, and cross-coupling reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives.
Scientific Research Applications
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antibacterial, antifungal, and antiviral agent . In medicine, derivatives of this compound, such as zolpidem and alpidem, are used to treat short-term insomnia and other brain function disorders .
Mechanism of Action
The mechanism of action of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with various molecular targets and pathways. For example, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative and anxiolytic effects. The specific molecular targets and pathways involved may vary depending on the derivative and its intended use.
Comparison with Similar Compounds
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives like zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents and biological activities. For example, zolpidem is primarily used as a hypnotic agent, while alpidem has anxiolytic properties . The unique structure of this compound allows for a wide range of modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(6-nitroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-9(14)3-7-4-10-8-2-1-6(12(15)16)5-11(7)8/h1-2,4-5H,3H2,(H,13,14) |
InChI Key |
UDCDZAJTJMIADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13216522.png)





![7-[(tert-Butoxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216547.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane](/img/structure/B13216553.png)



![6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13216575.png)
![2-Methyl-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13216576.png)
